molecular formula C15H18F2N2O3 B5438829 N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide

N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide

Cat. No. B5438829
M. Wt: 312.31 g/mol
InChI Key: XRRGBAWGCKWAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide, also known as DFMDA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. DFMDA is a spirocyclic amide that has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. In

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide has been studied for its potential therapeutic applications in a variety of disease states, including chronic pain, inflammation, and epilepsy. In preclinical studies, this compound has been shown to have potent anti-inflammatory and analgesic effects in animal models of acute and chronic pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. These promising preclinical results have led to further investigation of this compound as a potential therapeutic agent in humans.

Mechanism of Action

The exact mechanism of action of N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide is not fully understood, but it is thought to act on the GABAergic system. This compound has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and analgesic effects. This compound has also been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain and inflammation, as well as to prevent seizures. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. This compound has also been shown to have potent and specific effects in animal models, making it a useful tool for investigating the GABAergic system and inflammatory pathways. However, this compound has some limitations for use in lab experiments. It has not yet been extensively studied in humans, and its effects in different disease states and patient populations are not fully understood.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide. One area of interest is the potential therapeutic applications of this compound in humans. Clinical trials are needed to determine the safety and efficacy of this compound in different disease states. Another area of interest is the mechanism of action of this compound. Further studies are needed to fully understand how this compound enhances GABAergic neurotransmission and inhibits COX-2 activity. Additionally, this compound may have potential applications in other disease states, such as anxiety and depression, that are also thought to involve the GABAergic system.

Synthesis Methods

N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline with ethyl 2-bromoacetate to form N-(2,4-difluorophenyl)-2-bromoacetamide. This intermediate is then reacted with 1,4-dioxaspiro[4.5]decane-8-amine to form this compound. The synthesis of this compound has been optimized to yield high purity and yield.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O3/c16-11-1-2-13(12(17)9-11)18-14(20)10-19-5-3-15(4-6-19)21-7-8-22-15/h1-2,9H,3-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRGBAWGCKWAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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